An In-Depth Technical Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated indane derivative that has garnered interest as a versatile building block in medicinal chemistry. The strategic placement of fluorine atoms on the aromatic ring can significantly modulate the physicochemical and pharmacological properties of parent compounds, making this scaffold attractive for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound in drug discovery.
Chemical and Physical Properties
4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS Number: 1199782-88-1) is a white to off-white solid. Its fundamental properties are summarized in the table below.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClF₂N | [1][2][3] |
| Molecular Weight | 205.63 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [1][3] |
| CAS Number | 1199782-88-1 | [1][5][6] |
Further detailed physicochemical properties such as melting point, solubility, and pKa are not extensively reported in publicly available literature and would require experimental determination.
Synthesis
The synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a two-step process that begins with the preparation of the key intermediate, 4,6-difluoro-1-indanone. This ketone is then converted to the target primary amine via reductive amination.
Synthesis of 4,6-difluoro-1-indanone
The most common and effective method for the synthesis of 4,6-difluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of an appropriate precursor derived from 1,3-difluorobenzene.[7] This approach ensures the correct regiochemistry of the fluorine atoms on the indanone scaffold.
Reaction Scheme:
Synthesis of 4,6-difluoro-1-indanone
Experimental Protocol:
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Step 1: Friedel-Crafts Acylation. To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add succinic anhydride portion-wise, followed by the slow addition of 1,3-difluorobenzene. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
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Step 2: Hydrolysis and Cyclization. The reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and concentrated to yield 3-(2,4-difluorobenzoyl)propanoic acid. This intermediate is then cyclized using a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, at elevated temperatures to afford 4,6-difluoro-1-indanone.[7]
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Purification. The crude 4,6-difluoro-1-indanone can be purified by recrystallization or column chromatography.[7]
Synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
The conversion of 4,6-difluoro-1-indanone to the corresponding primary amine is achieved through reductive amination.[8][9][10] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the amine.
Reaction Scheme:
Reductive Amination to the Target Compound
Experimental Protocol:
-
Reaction Setup. In a round-bottom flask, dissolve 4,6-difluoro-1-indanone in a suitable solvent, such as methanol or ethanol. Add an ammonia source, for example, ammonium acetate, to the solution.
-
Imine Formation and Reduction. To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it selectively reduces the imine in the presence of the ketone.[8] The reaction is typically stirred at room temperature under an inert atmosphere until completion.
-
Work-up and Salt Formation. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed. To form the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in the same or a compatible solvent is added. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic proton at the 1-position (which would be a multiplet), and the aliphatic protons of the five-membered ring (as complex multiplets). The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with C-F couplings), the carbon bearing the amino group, and the two aliphatic carbons in the five-membered ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride salt (typically broad in the 2400-3200 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Applications in Drug Discovery
The 4,6-difluoro-2,3-dihydro-1H-inden-1-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
While specific biological targets for this particular compound are not widely published, its structural motif is found in compounds investigated for various therapeutic areas. For instance, derivatives of the precursor, 4,6-difluoro-1-indanone, have been explored for their potential antimicrobial and anticancer activities.[7] The primary amine functionality of the title compound provides a convenient handle for further chemical modifications, allowing for its incorporation into a diverse range of molecular architectures targeting various receptors and enzymes.
Potential Areas of Investigation:
-
Central Nervous System (CNS) Disorders: The indanamine core is a feature of several CNS-active compounds.
-
Oncology: The difluoro substitution pattern can be exploited to design novel kinase inhibitors or other anticancer agents.
-
Infectious Diseases: As a scaffold for the development of new antibacterial or antiviral agents.
Safety and Handling
As with all laboratory chemicals, 4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride should be handled with appropriate safety precautions.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations.
A specific Material Safety Data Sheet (MSDS) for this compound should be consulted for detailed safety information.
Conclusion
4,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable synthetic intermediate with significant potential in drug discovery and development. Its straightforward two-step synthesis from commercially available starting materials makes it an accessible building block for medicinal chemists. The presence of the difluorinated indane core offers opportunities to fine-tune the pharmacological properties of lead compounds. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
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ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
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University of Liverpool IT Services. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. [Link]
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ChemUniverse. 4,6-difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride. [Link]
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CP Lab Safety. 4, 6-Difluoro-2, 3-dihydro-1H-inden-1-amine hydrochloride, min 97%, 100 mg. [Link]
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